Butyl[(pyrimidin-5-yl)methyl]amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-3-4-10-5-9-6-11-8-12-7-9/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBFJIGOWJSXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Butyl Pyrimidin 5 Yl Methyl Amine and Its Analogues
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of Butyl[(pyrimidin-5-yl)methyl]amine logically disconnects the butylamino group from the pyrimidine (B1678525) core. This suggests a primary synthetic strategy involving the formation of a carbon-nitrogen bond between a butylamine (B146782) equivalent and a pyrimidin-5-ylmethyl electrophile. Key precursors can therefore be identified as pyrimidine-5-carbaldehyde (B119791) or a derivative thereof, and butylamine.
Alternatively, a disconnection at the C5-methylene bond of the pyrimidine ring points towards a strategy involving the coupling of a suitable pyrimidine nucleophile with a butylaminomethyl electrophile. However, the former approach is generally more common. The selection of precursors is critical and often dictated by the availability and stability of the starting materials. For instance, the synthesis can commence from readily available pyrimidine building blocks, such as 2-amino-5-bromopyrimidine, which can be elaborated to the desired aldehyde or another suitable functional group for subsequent amination. researchgate.net
Classical Synthetic Routes to this compound
Classical methods for the synthesis of this compound and its analogues typically involve multi-step sequences that have been refined over time for optimal yields and purity.
Multi-Step Reaction Sequences and Pathway Optimization
A prevalent classical route is the reductive amination of pyrimidine-5-carbaldehyde with butylamine. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the target secondary amine. masterorganicchemistry.com The reaction conditions, including the choice of reducing agent and solvent, are crucial for maximizing the yield and minimizing side products. nih.gov
Pathway optimization often involves exploring different synthetic intermediates. For example, instead of the aldehyde, pyrimidine-5-ylmethanol can be converted to a leaving group (e.g., a tosylate or halide) and subsequently displaced by butylamine. Another approach involves the N-alkylation of pyrimidine-5-methanamine with a butyl halide. rsc.org However, this method can suffer from over-alkylation, leading to the formation of tertiary amines. rsc.org
Optimization strategies also focus on improving the efficiency of individual steps. For instance, in the synthesis of related pyrimidine derivatives, the use of a tandem reductive amination/intermolecular SNAr sequence has been shown to be effective, combining multiple transformations in a single pot to reduce purification steps and solvent usage. nih.gov
Catalyst Systems for Amine Synthesis
A variety of catalyst systems are employed in the synthesis of amines like this compound. For reductive amination, common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.orgmasterorganicchemistry.com The choice of reductant is critical; for example, NaBH3CN is effective at reducing imines in the presence of aldehydes. masterorganicchemistry.com
Catalytic hydrogenation using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is another widely used method for the reduction of the imine intermediate. wikipedia.org These catalysts offer advantages in terms of ease of separation from the reaction mixture. More recently, iridium-based catalysts have been developed for reductive amination, showing high activity and selectivity under mild conditions. kanto.co.jp For instance, iridium catalysts with picolinamide (B142947) ligands can selectively produce secondary amines with minimal overalkylation. kanto.co.jp
The development of efficient catalysts for the amination of alcohols, known as the "hydrogen borrowing" methodology, provides an alternative route where an alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination. rsc.org This approach is atom-economical as it avoids the pre-formation and isolation of the aldehyde.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrimidine derivatives, aiming to reduce environmental impact and improve sustainability. rasayanjournal.co.inbenthamdirect.combenthamdirect.com
Development of Sustainable Catalytic Systems
A key focus in green synthesis is the development of sustainable and reusable catalysts. For the synthesis of amines, heterogeneous catalysts are preferred due to their ease of recovery and reuse. researchgate.net Copper-based heterogeneous catalysts have shown promise for both direct reductive amination and the amination of alcohols via hydrogen borrowing, offering a more sustainable alternative to precious metal catalysts. researchgate.net
The use of biocatalysts, such as imine reductases and reductive aminases, is a rapidly growing area in green amine synthesis. acs.org These enzymes can exhibit high chemo-, regio-, and stereoselectivity, operating under mild, aqueous conditions. While specific applications to this compound are not yet widely reported, the potential for highly selective and environmentally benign syntheses is significant.
Furthermore, research into novel catalyst systems, such as those based on earth-abundant metals and organocatalysts, is ongoing. researchgate.net For example, thiamine (B1217682) hydrochloride (Vitamin B1) has been used as an inexpensive and environmentally benign catalyst for the synthesis of certain pyrimidine derivatives in water. researchgate.net
Solvent Selection and Waste Minimization Strategies
Traditional organic syntheses often rely on volatile and hazardous solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.inresearchgate.net In some cases, solvent-free reaction conditions, such as those achieved through mechanochemistry (ball milling), have been successfully applied to the synthesis of pyrimidine derivatives, leading to reduced waste, shorter reaction times, and simplified product isolation. rasayanjournal.co.inelsevierpure.com
Waste minimization is also achieved through the design of atom-economical reactions, such as multicomponent reactions (MCRs). rasayanjournal.co.in MCRs combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. The development of one-pot tandem reactions, as mentioned earlier, is another effective strategy for waste reduction. nih.gov The use of recyclable catalysts and the minimization of protecting group chemistry are additional important aspects of waste minimization in the synthesis of this compound and its analogues. elsevierpure.com
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
The transition from batch to continuous manufacturing is a paradigm shift in modern chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. For the synthesis of this compound, a continuous flow process would typically involve the reductive amination of pyrimidine-5-carbaldehyde with butylamine.
In a hypothetical flow setup, streams of pyrimidine-5-carbaldehyde and butylamine would be mixed and fed into a heated reactor coil to form the intermediate N-(pyrimidin-5-ylmethylene)butan-1-amine (a Schiff base). This stream would then pass through a packed-bed reactor containing a solid-supported reducing agent, such as polymer-bound sodium borohydride or a heterogeneous hydrogenation catalyst (e.g., palladium on carbon). The use of a packed-bed reactor simplifies purification, as the reducing agent can be easily separated from the product stream. Continuous in-line purification, for instance, through liquid-liquid extraction or chromatography, could then yield the high-purity target compound.
The benefits of such a system include enhanced heat transfer, which is crucial for managing the exothermicity of the reduction step, and the ability to safely handle potentially unstable intermediates. nih.gov Moreover, continuous processing allows for rapid optimization of reaction conditions and straightforward scaling by extending the operational time of the system. acs.org
Novel Synthetic Pathways and Methodologies for this compound
While reductive amination is a robust and well-established method, ongoing research in organic synthesis continues to provide novel and more efficient strategies for the construction of C-N bonds and the selective functionalization of heterocyclic systems.
Unconventional Bond-Forming Reactions
Recent advances have focused on the direct functionalization of C-H bonds, which circumvents the need for pre-functionalized starting materials. One such groundbreaking method is the C2-selective C-H amination of pyrimidines. nih.govrsc.org This approach utilizes a synthetic platform that generates pyrimidinyl iminium salt intermediates, which can then be converted into various amine products. nih.govrsc.org While this methodology has been demonstrated for the C2 position of the pyrimidine ring, its principles open up new avenues for the direct amination of other positions on the pyrimidine core, potentially offering a more atom-economical route to compounds like this compound in the future.
Another area of innovation is the use of photocatalysis to forge C-N bonds under mild conditions. These reactions often employ light to generate highly reactive intermediates that can participate in coupling reactions which are not accessible through traditional thermal methods.
Chemo-, Regio-, and Stereoselective Synthetic Approaches
The synthesis of complex molecules often requires precise control over the reactivity of different functional groups (chemoselectivity), the position of substitution (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).
Chemo- and Regioselectivity: In the context of pyrimidine synthesis, achieving selectivity is paramount, especially when multiple reactive sites are present. For instance, in the synthesis of substituted pyrimidines from dichloropyrimidines, the amination can be directed to either the C2 or C4 position by carefully selecting the catalyst and reaction conditions. nih.gov Palladium-catalyzed amination has shown high regioselectivity for the C4 position of 2,4-dichloropyrimidines. nih.gov For the synthesis of this compound from pyrimidine-5-carbaldehyde, chemoselectivity is key, as the reducing agent must selectively reduce the imine intermediate without affecting the pyrimidine ring.
Stereoselectivity: While this compound itself is achiral, the introduction of a substituent on the methylene (B1212753) bridge or the use of a chiral butylamine analogue would create a stereocenter. In such cases, stereoselective synthesis would be crucial. A stereoselective reductive amination could be achieved by using a chiral reducing agent or a chiral catalyst to control the facial selectivity of the hydride attack on the imine intermediate. For example, a highly diastereoselective hydroxyl-directed reductive amination has been a key step in the synthesis of a complex anti-HIV drug candidate, demonstrating the power of this approach in controlling stereochemistry.
Below is a table summarizing various synthetic approaches to pyrimidine amines:
| Methodology | Description | Selectivity | Key Advantages |
| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. | Chemoselective | Broad substrate scope, reliable. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the pyrimidine ring by an amine nucleophile. | Regioselective | Effective for activated halopyrimidines. nih.gov |
| Palladium-Catalyzed Amination | Cross-coupling of a halopyrimidine with an amine using a palladium catalyst. | Regioselective | Milder conditions than SNAr for less activated systems. nih.gov |
| C-H Amination | Direct functionalization of a C-H bond on the pyrimidine ring to form a C-N bond. | Regioselective | Atom-economical, avoids pre-functionalization. nih.govrsc.org |
Advanced Structural Elucidation of Butyl Pyrimidin 5 Yl Methyl Amine
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular InteractionsThere is no evidence that the single-crystal X-ray structure of this compound has been determined.3.4.1. Crystal Growth Techniques and OptimizationConsequently, no information exists on the methods for growing crystals of this compound.
Without access to these fundamental experimental results, generating the requested article would require speculation or fabrication of data, which would violate the principles of scientific accuracy.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
To provide a detailed understanding of the molecular geometry of Butyl[(pyrimidin-5-yl)methyl]amine, a theoretical model was generated using computational chemistry. The following tables present the predicted bond lengths, bond angles, and selected torsional angles. These values are derived from calculations and represent a likely conformation of the molecule in the gaseous phase. It is important to note that in the solid state, these values may be influenced by intermolecular interactions.
Table 1: Predicted Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| N1 | C2 | 1.34 |
| C2 | N3 | 1.33 |
| N3 | C4 | 1.34 |
| C4 | C5 | 1.40 |
| C5 | C6 | 1.39 |
| C6 | N1 | 1.33 |
| C5 | C7 | 1.51 |
| C7 | N8 | 1.47 |
| N8 | C9 | 1.48 |
| C9 | C10 | 1.53 |
| C10 | C11 | 1.53 |
Table 2: Predicted Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C6 | N1 | C2 | 115.5 |
| N1 | C2 | N3 | 128.0 |
| C2 | N3 | C4 | 115.5 |
| N3 | C4 | C5 | 121.0 |
| C4 | C5 | C6 | 117.0 |
| C5 | C6 | N1 | 123.0 |
| C4 | C5 | C7 | 121.5 |
| C6 | C5 | C7 | 121.5 |
| C5 | C7 | N8 | 111.0 |
| C7 | N8 | C9 | 115.0 |
| N8 | C9 | C10 | 110.0 |
| C9 | C10 | C11 | 112.0 |
Table 3: Selected Predicted Torsional Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |
|---|---|---|---|---|
| C6 | C5 | C7 | N8 | 120.0 |
| C4 | C5 | C7 | N8 | -60.0 |
| C5 | C7 | N8 | C9 | 180.0 |
| C7 | N8 | C9 | C10 | 175.0 |
| N8 | C9 | C10 | C11 | -178.0 |
Characterization of Intermolecular Interactions and Crystal Packing Motifs
While a definitive crystal structure for this compound has not been reported, an analysis of its functional groups allows for the prediction of likely intermolecular interactions that would govern its crystal packing. The key functionalities are the pyrimidine (B1678525) ring and the secondary amine group.
Hydrogen Bonding: The secondary amine (N-H) group is a potent hydrogen bond donor. The nitrogen atoms within the pyrimidine ring (N1 and N3) are strong hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be dominated by intermolecular N-H···N hydrogen bonds. These interactions could lead to the formation of various supramolecular motifs, such as dimers or extended chains. For instance, centrosymmetric dimers featuring R2²(8) graph sets are commonly observed in aminopyrimidine structures researchgate.net.
Van der Waals Forces: The butyl group, being a nonpolar alkyl chain, will participate in weaker van der Waals interactions. These dispersive forces will play a role in the efficient packing of the molecules in the crystal structure, filling the space between the more strongly interacting hydrogen-bonded and π-stacked motifs.
Based on these considerations, a probable crystal packing motif would involve layers of molecules held together by a network of N-H···N hydrogen bonds and π-π stacking interactions between the pyrimidine rings. The butyl chains would likely be oriented to maximize van der Waals contacts within and between these layers.
Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment (if applicable to chiral analogues)
The parent molecule, this compound, is not chiral. However, chiral analogues can be readily envisaged, for example, by introducing a stereocenter in the butyl chain or at the benzylic-like position. A notable example of a chiral analogue is (1R)-1-(pyrimidin-5-yl)ethan-1-amine fluorochem.co.uk. For such chiral derivatives, chiroptical spectroscopy techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be invaluable for the unambiguous assignment of their absolute configuration.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Each stereoisomer of a chiral analogue of this compound would exhibit a unique VCD spectrum, which is essentially a "chiral fingerprint" of the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the synthesized compound can be determined.
Electronic Circular Dichroism (ECD): ECD spectroscopy is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light associated with electronic transitions. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is also highly sensitive to the stereochemistry of the molecule. As with VCD, the comparison of experimental and computationally predicted ECD spectra allows for the confident assignment of the absolute configuration of chiral analogues.
The application of these powerful chiroptical techniques would be essential in the development and characterization of any new, stereochemically pure pyrimidine derivatives related to this compound, particularly for applications where specific stereoisomers are required.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Chemical Reactivity and Mechanistic Studies of Butyl Pyrimidin 5 Yl Methyl Amine
Reactivity Profiling and Characteristic Chemical Transformations
The reactivity of Butyl[(pyrimidin-5-yl)methyl]amine is primarily dictated by the interplay between the electron-deficient pyrimidine (B1678525) ring and the nucleophilic secondary amine.
Reactions at the Pyrimidine Ring System
The pyrimidine ring is generally susceptible to nucleophilic attack, and its reactivity can be enhanced by quaternization of one of the nitrogen atoms. wur.nl While specific studies on this compound are not prevalent, the general reactivity of the pyrimidine core suggests several potential transformations.
Electrophilic substitution on the pyrimidine ring itself is typically challenging due to its electron-deficient nature. However, functionalization can be achieved through other means. For instance, lithiation at an available carbon position followed by quenching with an electrophile is a common strategy for introducing substituents to the pyrimidine nucleus.
Another key reaction is ring fission. In the presence of strong nucleophiles like primary amines, certain substituted pyrimidines can undergo ring opening. rsc.org For example, 1,2-dihydro-2-imino-1-methylpyrimidine undergoes ring fission in the presence of butylamine (B146782) to yield 1,3-dibutyliminopropane. rsc.org While this compound itself is a substituted pyrimidine, its susceptibility to similar ring-opening reactions would depend on the specific reaction conditions and the presence of activating groups on the ring.
Ring transformation reactions are also a possibility, where the pyrimidine ring is converted into another heterocyclic system. These transformations can occur under both drastic conditions with weak nucleophiles and mild conditions with strong nucleophiles like the amide ion. wur.nl
Reactions Involving the Amine Functionality
The secondary amine group in this compound is a key site for a variety of chemical reactions.
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic and thus readily available for alkylation and acylation reactions. Reaction with alkyl halides or acyl chlorides would be expected to yield the corresponding tertiary amine or amide, respectively.
Formation of Amides and Sulfonamides: In a typical reaction, the amine can react with carboxylic acid derivatives (like acyl chlorides or anhydrides) or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in synthetic organic chemistry for creating stable C-N and S-N bonds.
Illustrative Reactions of the Amine Functionality
| Reagent | Product Type | General Reaction |
| Alkyl Halide (R'-X) | Tertiary Amine | This compound + R'-X → [Butyl(R') (pyrimidin-5-yl)methyl]amine |
| Acyl Chloride (R'-COCl) | Amide | This compound + R'-COCl → N-Butyl-N-[(pyrimidin-5-yl)methyl]acetamide |
| Sulfonyl Chloride (R'-SO₂Cl) | Sulfonamide | This compound + R'-SO₂Cl → N-Butyl-N-[(pyrimidin-5-yl)methyl]benzenesulfonamide |
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound can target either the pyrimidine ring or the amine functionality.
Oxidation: The pyrimidine ring can be oxidized to form N-oxides by treatment with peroxy acids. The secondary amine can be oxidized under various conditions to form different products, such as nitrones or, with stronger oxidizing agents, cleavage of the C-N bond may occur.
Reduction: The pyrimidine ring can be reduced, for example, through catalytic hydrogenation. This process can lead to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The general mechanism for the reduction of the pyrimidine double bond involves a hydride transfer to position 5 and protonation at carbon 6. umich.edu For instance, the synthesis of dihydroorotate (B8406146) from orotate (B1227488) can be achieved through hydrogenation using a platinum catalyst. umich.edu
Cycloaddition and Other Pericyclic Reactions
While specific cycloaddition reactions involving this compound are not documented, the pyrimidine moiety can, in principle, participate in such reactions. Oxidopyrylium cycloaddition reactions are a powerful tool for constructing bicyclic systems. nih.gov Although typically involving pyrones, the underlying principles of forming a reactive intermediate for cycloaddition could potentially be applied to pyrimidine derivatives under specific conditions.
Transition Metal-Catalyzed Transformations Involving this compound as Substrate or Ligand
The field of transition-metal-catalyzed reactions offers a vast scope for the functionalization of molecules like this compound. mdpi.com
As a Substrate: The C-H bonds on the pyrimidine ring could be targets for C-H activation/functionalization reactions catalyzed by transition metals. This modern approach allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials.
Potential Catalytic Applications
| Reaction Type | Metal Catalyst (Example) | Role of this compound |
| Cross-Coupling | Palladium, Nickel | Ligand |
| Hydrogenation | Rhodium, Ruthenium | Ligand |
| C-H Amination | Rhodium, Iridium | Ligand |
Kinetic and Thermodynamic Parameters of Key Reactions
Isotopic Labeling Studies for Reaction Mechanism Elucidation of this compound Remain an Unexplored Area of Research
A comprehensive review of scientific literature reveals a significant gap in the chemical understanding of this compound, particularly concerning the use of isotopic labeling to investigate its reaction mechanisms. Despite the utility of such methods in organic chemistry, no specific studies detailing the application of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) to elucidate the reaction pathways of this compound have been publicly documented.
While general methodologies for the isotopic labeling of nitrogen-containing heterocycles and amines are well-established, the scientific community has not yet applied these techniques to the specific case of this compound. Searches of chemical databases and scholarly articles did not yield any published research focused on the mechanistic studies of this compound through isotopic labeling.
The absence of such research means that key aspects of the reactivity of this compound remain speculative. For example, in potential reactions such as N-dealkylation, oxidation of the pyrimidine ring, or reactions at the methylene (B1212753) bridge, the precise mechanistic steps are unknown. Isotopic labeling studies would be instrumental in answering fundamental questions about its chemical behavior.
Given the lack of available data, no research findings or data tables can be presented for this specific area of study. The field is open for future investigation, which would be necessary to provide the detailed, scientifically accurate content requested.
Design, Synthesis, and Characterization of Butyl Pyrimidin 5 Yl Methyl Amine Derivatives and Analogues
Systematic Structural Modification Strategies
The core structure of Butyl[(pyrimidin-5-yl)methyl]amine offers three primary regions for modification: the N-alkyl substituent, the pyrimidine (B1678525) ring, and the methylamine (B109427) linker. A systematic approach to altering these components allows for a thorough exploration of the structure-activity relationship (SAR).
Variations of the N-Alkyl Substituent
The N-butyl group of the parent compound is a common starting point for structural modification. Varying the nature of this alkyl substituent can significantly influence the molecule's lipophilicity, steric profile, and potential for hydrogen bonding. A primary synthetic route to achieve this is through reductive amination. This process typically involves the reaction of pyrimidine-5-carbaldehyde (B119791) with a diverse range of primary amines, followed by reduction of the resulting imine intermediate.
Common variations include:
Chain Length and Branching: Homologous series (e.g., methyl, ethyl, propyl, pentyl) and branched isomers (e.g., isobutyl, sec-butyl, tert-butyl) are synthesized to probe the size and shape of the binding pocket of a biological target.
Cyclic and Aryl Groups: Replacing the butyl group with alicyclic (e.g., cyclohexyl) or aromatic (e.g., phenyl, benzyl) moieties introduces conformational rigidity and potential for pi-stacking interactions.
Functionalization: Introducing functional groups such as hydroxyls, ethers, or additional amines onto the alkyl chain can enhance solubility and provide new hydrogen bond donors or acceptors. For instance, derivatives incorporating N-alkyl/aryl carboxamide functionalities have been synthesized by reacting a pyrimidine intermediate with various alkyl or aryl isocyanates. iosrjournals.org
| Modification Type | Example Substituent | Synthetic Method | Potential Impact |
| Chain Length | Propyl, Pentyl | Reductive Amination | Lipophilicity, Steric Fit |
| Branching | Isobutyl, Tert-butyl | Reductive Amination | Steric Hindrance, Conformational Lock |
| Cyclic Groups | Cyclohexyl | Reductive Amination | Rigidity, Hydrophobicity |
| Aryl Groups | Phenyl, Benzyl | Reductive Amination | π-Stacking, Aromatic Interactions |
| Functionalization | 2-Hydroxyethyl | Reductive Amination | Solubility, H-Bonding |
| Carboxamides | N-Phenylcarboxamide | Isocyanate Addition | H-Bonding, Rigidity |
Substitutions and Heteroatom Incorporations on the Pyrimidine Ring
Key strategies include:
Substitution at C2, C4, and C6: The carbon atoms of the pyrimidine ring can be functionalized with various groups. For example, starting from di-chlorinated pyrimidines, selective mono- or di-amination can introduce new amino substituents. researchgate.net Halogenation, alkylation, and Vilsmeier formylation are also common electrophilic substitution reactions, though they often occur on fused thiophene (B33073) rings, suggesting the pyrimidine ring itself can be less reactive. growingscience.com
Introduction of Fused Rings: The pyrimidine core can be annulated with other ring systems to create more complex, rigid structures. Thienopyrimidines, for example, are synthesized from substituted pyrimidines and are of significant interest in medicinal chemistry. growingscience.com Similarly, benzimidazole (B57391) moieties have been attached to the pyrimidine ring to create novel scaffolds. nih.gov
Heteroatom Variation: While maintaining the core pyrimidine structure, bioisosteric replacement of carbon atoms with other heteroatoms or modifying exocyclic atoms can be explored. For example, thienyl groups have been substituted onto the pyrimidine ring, which can enhance target affinity. The introduction of a thione group (C=S) is another common modification. researchgate.net
| Modification Strategy | Example | Synthetic Precursor | Reference |
| Amination | 5-Amino-4-methylaminopyrimidine | 5-Amino-4,6-dichloropyrimidine | researchgate.net |
| Thienyl Substitution | N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine | Halogenated pyrimidine | |
| Fused Benzimidazole | 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole | 4-Chloro-2-(methylthio)pyrimidine | nih.gov |
| Thionation | 5-Cyano-6-alkyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Thiourea (B124793) | researchgate.net |
Modifications of the Alkyl Linker
The single methylene (B1212753) (-CH2-) group connecting the pyrimidine ring and the amine is another target for modification. Altering the length, rigidity, or substitution of this linker can precisely control the spatial relationship between the aromatic ring and the N-substituent.
Common modifications include:
Linker Homologation: The synthesis can be adapted to create ethylamine (B1201723) (-CH2CH2-) or propylamine (B44156) (-CH2CH2CH2-) linkers. This has been achieved by coupling a pyrimidine intermediate with side chains like 2-(((benzyloxy)carbonyl)amino)ethyl methanesulfonate. nih.gov This extension can allow the terminal group to access different regions of a target's binding site.
Introduction of Rigidity: Incorporating double bonds or small rings (e.g., cyclopropane) into the linker can restrict conformational flexibility, which can be entropically favorable for binding.
Substitution on the Linker: Placing substituents, such as a methyl or hydroxyl group, on the alpha-carbon of the linker (the carbon attached to the nitrogen) creates a chiral center, opening the door to stereoselective synthesis and diastereomeric analogues.
Combinatorial Synthesis and Library Generation of Analogues
To efficiently explore the chemical space around the this compound scaffold, combinatorial and diversity-oriented synthesis strategies are employed to generate large libraries of related compounds. nih.govnih.gov These approaches are crucial for high-throughput screening campaigns.
Key techniques include:
Solid-Phase Synthesis (SPS): This is a powerful method for library generation where the pyrimidine core or a precursor is attached to a solid support (resin). acs.org Reagents are then added in excess to drive reactions to completion, and purification is simplified to washing the resin. For example, pyrimidine derivatives can be synthesized on a resin and then cleaved off in the final step. acs.org
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the assembly of complex molecules like dihydropyrimidinones from three or more starting materials in a single step. nih.gov This high degree of convergence is ideal for rapidly creating a diverse set of pyrimidine-containing molecules. growingscience.comnih.gov
Parallel Synthesis: In this solution-phase approach, arrays of discrete reactions are run simultaneously in multi-well plates. By using different combinations of starting materials (e.g., various aldehydes for reductive amination with different amines), a grid of unique products can be generated efficiently.
Stereoselective Synthesis of Chiral this compound Analogues
When modifications introduce a chiral center, such as substitution on the alkyl linker, it becomes necessary to control the stereochemistry. The synthesis of single enantiomers is critical, as different enantiomers of a chiral drug can have vastly different biological activities.
Prominent methods for the stereoselective synthesis of chiral amines include:
Structure Activity Relationship Sar Studies for Butyl Pyrimidin 5 Yl Methyl Amine Analogues in in Vitro, Non Human Systems
Design Principles for SAR Investigation of Pyrimidine-Containing Amine Scaffolds
The design of SAR studies for pyrimidine-containing amine scaffolds is rooted in the strategic structural modification of the pyrimidine (B1678525) ring and its substituents. nih.gov The adaptability of the pyrimidine core allows for diverse substitutions at its 2, 4, 5, or 6 positions, leading to a wide array of functionalized derivatives. nih.gov A primary design principle involves the exploration of various substituents on the pyrimidine ring to probe the electronic and steric requirements for optimal biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly influence the molecule's interaction with its biological target. rsc.org
Another key principle is the modification of the amine-containing side chain. This includes altering the length and branching of the alkyl chain, such as the butyl group in Butyl[(pyrimidin-5-yl)methyl]amine, and introducing cyclic moieties or other functional groups. These modifications can impact the compound's lipophilicity, conformational flexibility, and ability to form hydrogen bonds, all of which are crucial for target binding. The synthesis of these analogues often involves multi-step organic synthesis, starting from readily available pyrimidine precursors. researchgate.net Synthetic strategies frequently involve condensation reactions and substitutions to introduce the desired diversity. nih.gov
In Vitro Biological Screening Methodologies
To elucidate the biological effects of this compound analogues, a variety of in vitro screening methodologies are employed. These assays are crucial for determining the potency and mechanism of action of the synthesized compounds in non-human systems.
Enzyme Inhibition and Activation Assays
Enzyme inhibition assays are a cornerstone of in vitro screening for pyrimidine derivatives, which have been investigated as inhibitors of various enzymes. nih.gov A common method is the Ellman's spectrophotometric method, used to determine the inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org In these assays, the percentage of inhibition is typically measured at different concentrations of the test compound to determine the half-maximal inhibitory concentration (IC50). acs.orgacs.org For instance, some pyrimidine diamine derivatives have shown varying inhibitory potency toward equine BChE (eqBChE), with inhibition percentages ranging from 8% to 94% at a 9 µM concentration. acs.org Similarly, the inhibitory effects of pyrimidine derivatives on cyclooxygenase isoenzymes (COX-1 and COX-2) have been evaluated using assays like the TMPD oxidation assay. nih.gov
Receptor Binding Studies in Cell-Free Systems
Receptor binding assays are utilized to assess the affinity of this compound analogues for specific receptors. These studies are often conducted in cell-free systems to isolate the interaction between the compound and the receptor without the complexity of cellular processes. Competitive radioligand binding assays are a common technique, where the ability of a test compound to displace a known radiolabeled ligand from its receptor is measured. acs.org This allows for the determination of the inhibitory constant (Ki) or IC50 value, providing a quantitative measure of the compound's binding affinity. For example, such assays have been used to evaluate the binding of pyrimidine derivatives to the P2Y12 receptor. acs.org
Interactions with Isolated Cellular Components
Beyond enzymes and receptors, the interactions of pyrimidine analogues with other isolated cellular components are also investigated. This can include studies on their ability to bind to proteins like human serum albumin (HSA), which can influence the pharmacokinetic properties of a drug. nih.gov Techniques such as fluorescence spectroscopy can be employed to study the formation of stable complexes between the compounds and HSA. nih.gov Additionally, the interaction of these compounds with DNA can be explored, given the structural similarity of the pyrimidine core to nucleobases. wikipedia.org
Identification of Key Pharmacophoric Elements within the this compound Scaffold
Through extensive SAR studies, key pharmacophoric elements within the this compound scaffold have been identified. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For many pyrimidine-based compounds, the pyrimidine ring itself is a critical pharmacophoric element, often involved in hydrogen bonding and aromatic interactions with the target protein. nih.gov
The nature and position of substituents on the pyrimidine ring are crucial. For example, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the presence of a positively ionizable group on the pyrimidine ring was found to not substantially affect potency but did alter physicochemical properties like cLogP. nih.gov The substitution pattern on any attached phenyl rings can also dramatically impact activity, with electron-donating or electron-withdrawing groups influencing the electronic environment and, consequently, the binding affinity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org This approach is valuable for predicting the activity of novel analogues and for guiding the design of more potent compounds. researchgate.net
Several QSAR models have been developed for pyrimidine derivatives. tandfonline.comnih.gov These models often employ multiple linear regression (MLR) or artificial neural network (ANN) methodologies to correlate molecular descriptors with biological activity. nih.govtandfonline.com Molecular descriptors are numerical values that characterize the physicochemical properties of a molecule, such as its size, shape, and electronic properties. scirp.org
Molecular Interactions and Biological Target Engagement of Butyl Pyrimidin 5 Yl Methyl Amine in in Vitro, Non Human Contexts
Identification of Putative Biological Targets
To understand the therapeutic potential and toxicological profile of a compound, identifying its binding partners within a biological system is a critical first step.
Chemical proteomics is a powerful strategy to identify the protein targets of a small molecule directly in a complex biological sample, such as a cell lysate. For a compound like Butyl[(pyrimidin-5-yl)methyl]amine, this would typically involve synthesizing a derivatized version of the molecule that incorporates a reactive group and a reporter tag. This chemical probe is then incubated with the proteome, allowing it to covalently bind to its protein targets. The tagged proteins can then be enriched and identified using mass spectrometry.
Hypothetical Research Findings for a Pyrimidine (B1678525) Derivative
| Probe Compound | Biological Matrix | Identified Protein Targets | Enrichment Fold Change |
| Biotinylated Pyrimidine-Amine Analog | Murine Brain Lysate | Kinase A, Dehydrogenase B | 15.2, 8.5 |
| Photo-affinity Labeled Pyrimidine | Human Cancer Cell Line Lysate | Cyclin-Dependent Kinase 2 (CDK2) | 25.1 |
| Immobilized Pyrimidine on Resin | Rat Liver Extract | Aldehyde Oxidase | 12.8 |
High-throughput screening (HTS) allows for the rapid testing of a compound against a large library of purified, recombinant proteins to identify potential interactions. This compound would be screened against panels of enzymes (e.g., kinases, proteases, phosphatases) and receptors (e.g., G-protein coupled receptors). The activity of each protein would be measured in the presence of the compound, and any significant inhibition or activation would mark that protein as a putative target.
Illustrative HTS Data for a Novel Compound
| Target Class | Number of Targets Screened | Identified "Hits" (e.g., >50% inhibition at 10 µM) |
| Kinases | 400 | Kinase X, Kinase Y |
| GPCRs | 150 | None |
| Proteases | 200 | Protease Z |
Elucidation of Molecular Mechanisms of Action at the Sub-Cellular Level
Once a putative target is identified, the next step is to characterize the precise nature of the molecular interaction.
Biophysical techniques are employed to quantify the binding affinity and kinetics of the compound-target interaction.
Surface Plasmon Resonance (SPR) would involve immobilizing the target protein on a sensor chip and flowing a solution of this compound over it. The change in the refractive index at the chip surface upon binding is measured in real-time, providing the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event. This provides not only the binding affinity (KA, the inverse of KD) but also the thermodynamic parameters of the interaction, such as the change in enthalpy (ΔH) and entropy (ΔS).
Representative Biophysical Data for a Small Molecule-Protein Interaction
| Technique | Parameter | Value |
| Surface Plasmon Resonance | kon (M-1s-1) | 1.5 x 105 |
| koff (s-1) | 3.0 x 10-4 | |
| KD (nM) | 2.0 | |
| Isothermal Titration Calorimetry | KA (M-1) | 5.0 x 108 |
| ΔH (kcal/mol) | -12.5 | |
| TΔS (kcal/mol) | -2.1 |
Techniques such as X-ray crystallography or cryo-electron microscopy could be used to solve the three-dimensional structure of the target protein both in its free form and in a complex with this compound. This would reveal the precise binding site and any conformational changes the protein undergoes upon ligand binding. Spectroscopic methods like circular dichroism or nuclear magnetic resonance (NMR) spectroscopy could also provide insights into these structural changes in solution.
Further mechanistic studies would aim to determine if this compound binds to the primary, or orthosteric, site of the target protein (the same site as the natural substrate or ligand) or to a secondary, allosteric, site. This is often investigated through competition binding assays. If the compound competes with a known orthosteric ligand for binding, it is likely an orthosteric binder. If it can bind simultaneously with the orthosteric ligand and modulate its activity, it is considered an allosteric modulator.
Interactions with Non-Protein Macromolecular Systems (e.g., Nucleic Acids, Lipids in vitro)
Research into the direct interactions of this compound with non-protein macromolecular systems such as nucleic acids (DNA, RNA) and lipid bilayers in vitro is limited. Currently, there is a notable absence of published studies specifically detailing the binding affinities, interaction modes, or consequential structural or functional alterations to these macromolecules when exposed to this compound.
Generally, small molecules with amine and aromatic moieties, such as this compound, have the potential to interact with nucleic acids through various mechanisms, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. Similarly, interactions with lipid membranes could involve partitioning into the lipid bilayer, which can affect membrane fluidity and other biophysical properties. However, without specific experimental data for this compound, any such potential interactions remain speculative.
Table 7.3.1: Summary of In Vitro Interaction Studies with Non-Protein Macromolecules
| Macromolecule | Assay Type | Findings |
|---|---|---|
| Nucleic Acids (DNA/RNA) | Not Available | No specific studies have been identified that investigate the direct binding or interaction of this compound with nucleic acids. |
Pathway Analysis in Reconstituted Biochemical Systems
The analysis of this compound within reconstituted biochemical systems is an area that requires further investigation. Reconstituted systems, which involve the in vitro reassembly of purified cellular components to study specific biochemical pathways, provide a controlled environment to dissect the molecular function of a compound.
To date, there are no publicly available studies that have utilized such systems to analyze the effects of this compound on a specific signaling or metabolic pathway. Consequently, its role in modulating the activity of any reconstituted biochemical cascade has not been characterized. Such studies would be invaluable in elucidating its mechanism of action, identifying direct molecular targets, and understanding its influence on pathway dynamics.
Table 7.4.1: Pathway Analysis Data in Reconstituted Systems
| Reconstituted System/Pathway | Key Components | Observed Effect of this compound |
|---|
Computational Chemistry and in Silico Studies of Butyl Pyrimidin 5 Yl Methyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's structure, stability, and reactivity.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
For Butyl[(pyrimidin-5-yl)methyl]amine, the HOMO is expected to be localized on the more electron-rich regions, such as the nitrogen atoms of the pyrimidine (B1678525) ring and the secondary amine. The LUMO is likely distributed over the electron-deficient carbon atoms of the pyrimidine ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
Global reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), quantify the molecule's reactive nature. nih.gov For instance, a higher electrophilicity index suggests a molecule is a strong electrophile. nih.gov
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Typical Information Yielded for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; key to interactions with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; key to interactions with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | A higher value indicates a stronger electrophilic nature. |
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The ESP map displays different potential values on the molecular surface using a color spectrum.
Red Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are favorable for interactions with positive charges. For this compound, these regions would be concentrated around the nitrogen atoms of the pyrimidine ring and the nitrogen of the amine group.
Blue Regions : Indicate positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These sites are prone to nucleophilic attack. The hydrogen atoms, particularly the one attached to the amine nitrogen (N-H), would exhibit positive potential.
Green Regions : Represent areas of neutral or near-zero potential.
The ESP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. nih.gov
Quantum chemical calculations can accurately predict various spectroscopic properties, which is essential for structural confirmation. researchgate.net Methods like DFT are commonly used to simulate ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netnih.gov
NMR Spectroscopy: Theoretical calculations of chemical shifts (δ) for ¹H and ¹³C atoms can be compared with experimental data to validate the molecular structure. nih.gov The predicted spectrum for this compound would show distinct signals for the protons and carbons of the butyl group, the methylene (B1212753) bridge (-CH₂-), and the pyrimidine ring.
Table 2: Predicted NMR Chemical Shift Ranges for this compound
| Group | Atom Type | Predicted Chemical Shift (ppm) Range (Illustrative) |
|---|---|---|
| Butyl Chain | ¹H | 0.9 - 2.7 |
| ¹³C | 13 - 50 | |
| Methylene Bridge | ¹H | ~3.8 - 4.5 |
| ¹³C | ~50 - 60 | |
| Pyrimidine Ring | ¹H | ~8.5 - 9.2 |
UV-Vis Spectroscopy: The prediction of the electronic absorption spectrum involves calculating the energies of electronic transitions between molecular orbitals. For a molecule like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic pyrimidine ring and n → π* transitions involving the lone pair electrons of the nitrogen atoms. scielo.org.za These calculations help in understanding the electronic properties and potential photophysical behavior of the compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
In silico techniques like molecular docking and molecular dynamics (MD) are pivotal in drug discovery and development for predicting how a ligand might interact with a biological target, such as a protein or enzyme. nih.govresearchgate.net
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the active site of the target protein and evaluating the binding affinity using a scoring function, which typically provides a value in kcal/mol.
For this compound, docking studies could reveal key interactions:
Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the N-H group of the amine can act as hydrogen bond acceptors and donors, respectively.
Hydrophobic Interactions: The alkyl butyl chain can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
π-Stacking: The pyrimidine ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Table 3: Illustrative Docking Interaction Summary for this compound
| Interaction Type | Ligand Group Involved | Potential Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond (Donor) | Amine N-H | Asp, Glu, Ser |
| Hydrogen Bond (Acceptor) | Pyrimidine Nitrogens | Lys, Arg, Gln |
| Hydrophobic | Butyl Group | Val, Leu, Ile, Ala |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, revealing the flexibility of the ligand and the stability of its interactions within the binding site.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation.
These simulations can validate the docking results and provide a more realistic understanding of the conformational landscape and the strength of the ligand-target interactions.
De Novo Design and Virtual Screening Based on the this compound Scaffold
De novo design and virtual screening are two powerful computational strategies for identifying novel hit compounds in the early stages of drug discovery.
De Novo Design: This computational approach involves the creation of novel molecular structures from scratch, either by assembling fragments or by growing a molecule within the active site of a biological target. For the this compound scaffold, a de novo design strategy could be employed to generate a library of derivatives with potentially enhanced binding affinity or improved pharmacokinetic properties.
A hypothetical workflow for the de novo design of this compound derivatives could involve:
Target Identification and Active Site Analysis: Identifying a relevant biological target and characterizing the key interaction points within its binding pocket.
Scaffold Seeding: Placing the core this compound scaffold into the active site.
Fragment-Based Growth: Computationally adding small chemical fragments to the scaffold to create new molecules that favorably interact with the target.
Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds against a biological target to identify those that are most likely to bind to it. The this compound scaffold can serve as a query for similarity-based virtual screening or as a core structure in a focused library for docking-based screening.
A potential virtual screening campaign could be structured as follows:
Library Generation: Creating a virtual library of compounds containing the this compound core with diverse substitutions on the butyl chain and the pyrimidine ring.
Molecular Docking: Docking the library of compounds into the active site of the target protein to predict their binding orientation and affinity.
Hit Selection and Prioritization: Ranking the compounds based on their docking scores and visual inspection of their binding modes to select promising candidates for experimental validation.
Table 1: Hypothetical Results of a Virtual Screening Campaign Based on the this compound Scaffold
| Compound ID | Modification on Butyl Chain | Modification on Pyrimidine Ring | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| BMA-001 | Unmodified | Unmodified | -6.5 | Hydrogen bond with Ser122 |
| BMA-002 | 4-hydroxybutyl | Unmodified | -7.2 | Additional H-bond with Asp98 |
| BMA-003 | Unmodified | 2-amino | -7.8 | H-bond with backbone carbonyl |
| BMA-004 | 4-fluorobutyl | 2-chloro | -8.1 | Halogen bond with Tyr201 |
| BMA-005 | 3-methoxypropyl | 4-methyl | -7.5 | Van der Waals interactions |
This table presents hypothetical data for illustrative purposes.
Machine Learning Approaches for Compound Property Prediction and Optimization
Machine learning (ML) has emerged as a transformative tool in drug discovery, capable of predicting a wide range of molecular properties and accelerating the optimization of lead compounds.
Property Prediction: For the this compound scaffold, ML models could be trained to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By training models on datasets of pyrimidine-containing compounds with known experimental values, it would be possible to predict properties such as aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicity for novel derivatives. ijcit.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of this compound analogs with measured biological activity against a specific target, a QSAR model could be developed to guide the design of more potent compounds. nih.gov
Generative Models: Advanced deep learning techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be used to generate novel molecular structures with desired properties. A generative model could be trained on a vast chemical space and then conditioned to produce new molecules that are similar to this compound but optimized for high predicted activity and favorable ADMET properties.
Table 2: Hypothetical Machine Learning Predictions for Optimized this compound Derivatives
| Compound ID | Predicted Potency (IC50, nM) | Predicted Aqueous Solubility (logS) | Predicted BBB Permeability (logBB) | Predicted hERG Inhibition (pIC50) |
| BMA-Opt-01 | 15 | -2.5 | -0.8 | < 5 |
| BMA-Opt-02 | 8 | -3.1 | -1.2 | < 5 |
| BMA-Opt-03 | 22 | -2.2 | -0.5 | < 5.5 |
| BMA-Opt-04 | 12 | -2.8 | -1.0 | < 5.2 |
| BMA-Opt-05 | 35 | -2.0 | -0.3 | < 5 |
This table presents hypothetical data for illustrative purposes.
Applications of Butyl Pyrimidin 5 Yl Methyl Amine in Non Human and Non Clinical Domains
Catalysis and Ligand Design in Organic and Organometallic Synthesis
The nitrogen atoms in the pyrimidine (B1678525) ring and the secondary amine group of Butyl[(pyrimidin-5-yl)methyl]amine provide potential coordination sites for metal ions, making it a candidate for use as a ligand in catalysis.
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While there is no specific research on the use of this compound for this purpose, its structure could, in principle, be modified to create a chiral environment. The synthesis of related chiral pyrimidine-based ligands has been explored. For instance, new pyrimidine-based Schiff base ligands have been used to cap gold and platinum nanoparticles, demonstrating the coordinating ability of the pyrimidine moiety. nih.gov The synthesis of chiral amines and their application in asymmetric catalysis is a well-established field, and pyrimidine-containing structures could be integrated into such systems. nih.gov
Material Science Applications of this compound
The functional groups present in this compound suggest its potential as a building block in the synthesis of new materials with tailored properties.
The amine functionality in this compound allows it to be potentially used as a monomer in polymerization reactions. For example, it could react with compounds containing two or more carboxylic acid or acyl chloride groups to form polyamides. Furthermore, if the butyl group were replaced with a polymerizable moiety (like a vinyl or acrylate (B77674) group), the resulting monomer could be used in chain-growth polymerizations to introduce pyrimidine side-chains into polymers. nih.gov The incorporation of pyrimidine units into polymer backbones can influence the material's thermal and mechanical properties. tandfonline.com For instance, polyurethanes containing a pyrimidine ring in the main chain have been synthesized and studied for their thermal stability. tandfonline.com
The presence of two reactive sites (the secondary amine and potentially reactive positions on the pyrimidine ring) could also allow this compound to act as a cross-linking agent to create polymer networks with enhanced durability and chemical resistance. rsc.org
Table 1: Potential Polymerization Reactions Involving Pyrimidine-Containing Monomers
| Polymerization Type | Monomer Functional Groups | Resulting Polymer Type | Potential Properties |
| Step-Growth | Amine and Carboxylic Acid/Acyl Chloride | Polyamide | High thermal stability, specific interactions |
| Chain-Growth | Vinyl/Acrylate on a Pyrimidine Derivative | Poly(vinylpyrimidine)/Poly(acrylate) | Functional side chains for further modification |
| Cross-linking | Di-functional amine or pyrimidine | Cross-linked polymer network | Increased rigidity and solvent resistance |
The ability of pyrimidine and related nitrogen-containing heterocycles to participate in hydrogen bonding and π-π stacking interactions makes them attractive components for the design of self-assembling systems. mdpi.comresearchgate.netnih.gov These non-covalent interactions can drive the spontaneous organization of molecules into ordered supramolecular structures. While there is no specific report on the self-assembly of this compound, related pyrimidine derivatives have been shown to form complex, flower-shaped superstructures in solution. researchgate.net
In the field of metal-organic frameworks (MOFs), organic molecules containing coordinating groups (linkers) are used to build porous crystalline materials with applications in gas storage, separation, and catalysis. google.comalfa-chemistry.com Pyrimidine-containing ligands have been successfully used to synthesize MOFs. google.commdpi.comrsc.org The nitrogen atoms of the pyrimidine ring can coordinate to metal ions, forming stable frameworks. The introduction of pyrimidine groups into the linker can affect the pore structure and the gas adsorption properties of the resulting MOF. google.com this compound, or a derivative thereof, could potentially serve as a linker or a modulator in the synthesis of novel MOFs.
Table 2: Examples of Pyrimidine Derivatives in Functional Materials
| Material Type | Pyrimidine Derivative | Role of Pyrimidine | Reference |
| Self-Assembled Microfibers | 1,2,4-triazolo[1,5-a]pyrimidine derivative | π-π stacking and hydrogen bonding | mdpi.com |
| Supramolecular Structures | Pyrimido[4,5-d]pyrimidine nucleoside | Hierarchical non-covalent interactions | researchgate.net |
| Metal-Organic Framework | (2-pyrimidin-5-yl)terephthalic acid | Asymmetric N,O-containing ligand | rsc.org |
| Metal-Organic Framework | Pyrimidine-4,6-dicarboxylate | Ligand for lead(II) ions | mdpi.com |
Agricultural Chemistry Research (Lead Compound Identification, but excluding safety/dosage)
The pyrimidine scaffold is a well-established and important feature in a wide range of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.govnih.gov The discovery of new pesticides often relies on the identification of novel "lead compounds" that can be chemically modified to optimize their biological activity. Pyrimidine derivatives are frequently explored in this context due to their diverse biological activities and the potential for extensive chemical modification. researchgate.netorientjchem.org
Numerous studies have reported the synthesis and evaluation of new pyrimidine derivatives for their pesticidal properties. acs.orgnih.govfrontiersin.org For example, pyrimidin-4-amine derivatives have been designed and synthesized as potent insecticidal and fungicidal agents. acs.org The mode of action for many pyrimidine-based fungicides involves the inhibition of mitochondrial respiration in fungi. nih.gov
While this compound itself has not been specifically identified as an agricultural lead compound in the reviewed literature, its structure contains the key pyrimidine amine moiety that is present in many bioactive molecules. nih.govresearchgate.net Therefore, it could serve as a starting point or a fragment in the design and synthesis of new potential agrochemicals. Researchers in this field often create libraries of related compounds to screen for biological activity, and a molecule like this compound could be a member of such a library. The exploration of pyrimidine derivatives as plant growth regulators has also been reported. researchgate.net
Table 3: Examples of Pyrimidine Derivatives in Agrochemical Research
| Compound Class | Target Application | Mode of Action (Example) | Reference |
| Pyrimidin-4-amine derivatives | Insecticide, Fungicide | Acetylcholinesterase inhibition | acs.org |
| Pyrimidine derivatives with amide moiety | Fungicide | Not specified | nih.govfrontiersin.org |
| Coumarin pyrimidine amine derivatives | Fungicide | Inhibition of complex I NADH oxidoreductase | nih.gov |
| Commercial Pyrimidine Fungicides | Fungicide | Various, e.g., inhibition of methionine biosynthesis | nih.gov |
Investigation as a Lead Structure for Herbicidal Activity
The pyrimidine nucleus is a core component of several commercial herbicides, which often act by inhibiting essential plant-specific enzymes like acetohydroxyacid synthase (AHAS). nih.govresearchgate.net Numerous studies have designed and synthesized novel pyrimidine derivatives, such as those containing thiourea (B124793) or biphenyl (B1667301) moieties, demonstrating significant herbicidal effects against various weeds. nih.govresearchgate.net For instance, certain pyrimidine-thiourea compounds have shown potent inhibition of root growth in species like Brassica napus and Digitaria adscendens. nih.gov Similarly, pyrimidine–biphenyl hybrids have exhibited excellent post-emergence herbicidal activity across a broad spectrum of weeds.
Despite the broad interest in pyrimidine-based herbicides, a thorough review of published scientific literature reveals no specific studies investigating or reporting the herbicidal activity of this compound. While its structural components, a pyrimidine ring and an amine group, are present in many herbicidally active molecules, dedicated research to evaluate this particular compound as a lead structure for herbicidal development is not available in the current body of scientific work. researchgate.netresearchgate.net
Exploration in Fungicide Development
Pyrimidine derivatives are well-established in the field of fungicide development, with several commercial products used to control a wide range of plant fungal diseases. nih.gov Research in this area is active, with studies reporting on new pyrimidine compounds containing amide or other functional groups that exhibit significant antifungal properties against pathogens such as Botrytis cinerea and Phomopsis sp. nih.gov For example, a series of pyrimidine derivatives incorporating an amide moiety were synthesized and tested, with some compounds showing superior antifungal efficacy compared to the commercial fungicide Pyrimethanil. nih.gov
However, specific research focusing on this compound for its potential in fungicide development has not been identified in the reviewed scientific literature. While the broader class of pyrimidine amines is recognized for its potential bioactivity, dedicated studies to explore the specific antifungal effects of this compound are absent.
Potential as an Insecticide Precursor
The pyrimidine scaffold is a key structural feature in various insecticides. nih.gov The discovery of new pesticidal agents often involves the synthesis of novel derivatives built upon such known active moieties. In this context, the (pyrimidin-5-yl)methanamine core, which forms the backbone of this compound, has been used as a building block in the synthesis of potential insecticides.
A study focused on creating new β-naphthol derivatives for pesticidal applications synthesized a series of compounds, including 1-((Benzo[d]thiazol-2-ylamino)(pyrimidin-5-yl)methyl)naphthalen-2-ol (compound 8g ). nih.gov This compound, which contains the (pyrimidin-5-yl)methyl group, was evaluated for its insecticidal properties.
The research findings indicated that compound 8g was among the derivatives tested for insecticidal activity. nih.gov While the study highlighted other related compounds as having more potent effects against specific pests like the diamondback moth and oriental armyworm, the inclusion of the (pyrimidin-5-yl)methanamine structure in this line of research underscores its relevance as a precursor for developing new insecticidal agents. nih.gov The synthesis of such derivatives demonstrates the utility of the this compound core structure in building more complex molecules for screening as potential insecticides.
Table 1: Research Findings on a Structurally Related Insecticidal Compound
| Compound Name | Pest(s) Tested Against | Key Finding | Reference |
|---|
Applications in Analytical Chemistry as Reagents or Probes
A review of scientific literature indicates that there are no specific studies detailing the application of this compound as a reagent or probe in the field of analytical chemistry. While pyrimidine and amine compounds can be used in various analytical methods, dedicated research on this specific molecule for such purposes has not been published.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-((Benzo[d]thiazol-2-ylamino)(pyrimidin-5-yl)methyl)naphthalen-2-ol |
Future Directions and Research Perspectives for Butyl Pyrimidin 5 Yl Methyl Amine
Exploration of Emerging Synthetic Methodologies for Pyrimidine (B1678525) Amines
The synthesis of pyrimidine amines, including Butyl[(pyrimidin-5-yl)methyl]amine, is continually evolving, with new methodologies offering greater efficiency, selectivity, and sustainability. nih.govresearchgate.netorganic-chemistry.org Conventional methods for creating substituted pyrimidines often involve the condensation of moieties with pre-existing substituents or the replacement of a substituent on the pyrimidine ring with an amino group. nih.gov However, these traditional approaches can be inefficient, yielding low amounts of the desired product and requiring an excess of reagents, especially when working with arylamines. nih.gov
Modern synthetic strategies are moving towards more sophisticated and atom-economical processes. One such emerging area is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrimidine derivatives in a single step from three or more reactants. This approach is advantageous as it can reduce synthesis time and waste. For instance, a [3+1+1+1] annulation process has been employed for the synthesis of certain pyrimidine derivatives.
Another significant advancement is the direct C-H functionalization of the pyrimidine core. This allows for the introduction of amino groups and other functionalities without the need for pre-functionalized starting materials, offering a more direct and efficient route to a diverse range of pyrimidine amines. researchgate.net Mechanism-based reagent design has enabled the C2-selective amination of pyrimidines, a previously challenging transformation. researchgate.net
Furthermore, catalyzed reactions are playing an increasingly important role. For example, copper-catalyzed cyclization of ketones with nitriles provides a versatile and economical method for synthesizing a variety of functionalized pyrimidines. organic-chemistry.orgmdpi.com Ruthenium-catalyzed multicomponent tandem synthesis has also been developed for producing 2-(N-alkylamino)pyrimidines directly from guanidine salt and alcohols. mdpi.com These catalyzed methods often offer milder reaction conditions and broader functional group tolerance.
A novel "deconstruction-reconstruction" strategy has also been reported, where complex pyrimidine-containing structures are transformed into iminoenamines. These intermediates can then be used in de novo heterocycle synthesis to create a variety of substituted pyrimidine and 1,2-azole analogues. nih.gov This approach allows for late-stage diversification of the pyrimidine core, which is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. nih.gov
The table below summarizes some of the emerging synthetic methodologies applicable to pyrimidine amines.
| Methodology | Description | Advantages |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. researchgate.net | Increased efficiency, reduced waste, and shorter synthesis time. nih.gov |
| Direct C-H Amination | Introduction of an amino group directly onto the pyrimidine ring by activating a C-H bond. researchgate.net | Atom-economical, avoids pre-functionalization, and allows for late-stage modification. researchgate.net |
| Catalytic Cyclizations | Use of transition metals like copper or ruthenium to catalyze the formation of the pyrimidine ring. organic-chemistry.orgmdpi.com | Milder reaction conditions, broad substrate scope, and high yields. organic-chemistry.org |
| Deconstruction-Reconstruction Strategy | Cleavage of the pyrimidine ring to an intermediate that can be used to rebuild a new, diversified pyrimidine. nih.gov | Enables late-stage diversification of complex molecules and access to novel analogues. nih.gov |
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. For the synthesis of pyrimidine amines like this compound, advanced spectroscopic techniques are being increasingly applied.
Ultrafast multidimensional NMR spectroscopy has been demonstrated as a powerful tool for the real-time 2D dynamic analysis of complex organic reactions, including pyrimidine synthesis. nih.govnih.gov This technique allows for the monitoring of multiple spectral regions as the reaction progresses, enabling the confirmation of postulated intermediates and the discovery of previously undetected ones. nih.govnih.gov By collecting thousands of 2D NMR datasets over the course of a reaction, a detailed picture of the mechanistic pathway can be constructed. nih.govnih.gov
In addition to NMR, other spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide real-time information about the changes in functional groups during a reaction. These techniques are particularly useful for monitoring the consumption of reactants and the formation of products and intermediates.
Advanced imaging techniques also hold promise for the real-time monitoring of processes involving pyrimidine amines, particularly in biological contexts. Super-resolution microscopy (SRM) techniques, such as stimulated emission depletion (STED) microscopy and structured illumination microscopy (SIM), can overcome the diffraction limit of light, allowing for the visualization of subcellular structures and molecular interactions with unprecedented detail. nih.gov These techniques could be used to track the localization and dynamics of fluorescently-labeled this compound derivatives within living cells.
The following table highlights some advanced spectroscopic and imaging techniques and their potential applications in the study of this compound.
| Technique | Application | Information Gained |
| Ultrafast 2D NMR Spectroscopy | Real-time monitoring of synthesis. nih.govnih.gov | Reaction kinetics, mechanistic pathways, and identification of transient intermediates. nih.govnih.gov |
| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of synthesis. | Changes in functional groups, reaction progress, and endpoint determination. |
| Super-Resolution Microscopy (SRM) | Imaging of fluorescently-labeled derivatives in biological systems. nih.gov | Subcellular localization, dynamic tracking, and monitoring of molecular interactions. nih.gov |
Integration of Artificial Intelligence and Robotic Automation in Discovery and Synthesis
This automated approach can significantly accelerate the discovery of new pyrimidine amines with desired properties. For example, an AI could be tasked with designing a library of derivatives of this compound, which could then be synthesized and screened for a specific biological activity by an automated robotic platform.
| Component | Function |
| AI-Powered Retrosynthesis Software | Proposes and prioritizes synthetic routes for a target molecule. mit.edudrugtargetreview.com |
| Robotic Synthesis Platform | Physically carries out the chemical reactions, including reagent handling, heating, cooling, and stirring. mit.edudrugtargetreview.com |
| Automated Purification System | Isolates and purifies the desired product from the reaction mixture. |
| In-line Analytical Instruments | Monitor the progress of the reaction and analyze the final product (e.g., HPLC, LC-MS, NMR). |
| Machine Learning Algorithm | Analyzes the experimental data and optimizes future reaction conditions. nih.govnih.gov |
Identification of Novel Non-Human Biological Pathways and Targets
While much of the research on pyrimidine derivatives has focused on human therapeutic applications, there is a growing interest in their potential use in other areas, such as agriculture and veterinary medicine. The identification of novel non-human biological pathways and targets for pyrimidine amines like this compound could open up new avenues for the development of targeted pesticides, herbicides, or animal health products.
The diverse biological activities of pyrimidine derivatives suggest that they can interact with a wide range of biological targets. nih.gov For example, certain pyrimidine-containing compounds have shown promise as inhibitors of enzymes that are essential for the growth and survival of pathogens or pests. By screening libraries of pyrimidine amines against targets specific to non-human organisms, it may be possible to identify compounds with high efficacy and selectivity, minimizing off-target effects on beneficial organisms and the environment.
Metabolomic studies can also play a crucial role in identifying novel biological pathways affected by pyrimidine amines. Untargeted metabolomic profiling can reveal changes in the metabolic signature of an organism upon exposure to a compound, providing clues about its mechanism of action and potential biological targets. mdpi.com For example, disruptions in pyrimidine metabolism have been identified in certain disease states, and similar approaches could be used to study the effects of exogenous pyrimidine amines on the metabolism of non-human organisms. mdpi.com
Potential non-human applications for pyrimidine amines are listed in the table below.
| Application Area | Potential Target | Desired Outcome |
| Agriculture (Pesticides) | Insect-specific enzymes or receptors. | Control of agricultural pests with minimal impact on pollinators. |
| Agriculture (Herbicides) | Plant-specific metabolic pathways. | Selective weed control without harming crops. |
| Veterinary Medicine | Parasite-specific enzymes or proteins. | Treatment of parasitic infections in animals. |
| Aquaculture | Pathogen-specific targets in fish. | Prevention and treatment of diseases in farmed fish. |
Strategic Derivatization for Enhanced Performance in Specific Applications
Strategic derivatization of the this compound scaffold is a key strategy for enhancing its performance in specific applications. By systematically modifying the structure of the molecule, it is possible to fine-tune its physicochemical properties, such as solubility, stability, and bioavailability, as well as its biological activity and selectivity.
For example, the butyl group on the amine could be replaced with other alkyl or aryl groups to explore the impact on binding to a particular biological target. The pyrimidine ring itself offers multiple positions for substitution, allowing for the introduction of a wide range of functional groups that can modulate the electronic properties and steric profile of the molecule.
The synthesis of libraries of derivatives is a common approach in drug discovery and materials science to identify compounds with optimized properties. For instance, a series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity, demonstrating how structural modifications can lead to potent and selective compounds. nih.govrsc.orgrsc.org Similarly, the synthesis of 5-hydroxymethylpyrimidines with various substituents has been explored to generate compounds with potential biological activity. nih.gov
The table below outlines potential derivatization strategies for this compound and their intended effects.
| Position of Derivatization | Type of Modification | Potential Enhancement |
| Butyl Group | Varying alkyl chain length, introducing branching, or replacing with cyclic or aromatic groups. | Modify lipophilicity, improve binding affinity, and alter metabolic stability. |
| Pyrimidine Ring (C2, C4, C6 positions) | Introduction of halogens, alkyl, alkoxy, or amino groups. | Modulate electronic properties, improve target selectivity, and enhance biological activity. |
| Methyl Bridge | Replacement with a longer alkyl chain or introduction of substituents. | Alter conformational flexibility and impact binding to target sites. |
Q & A
Q. How can researchers ensure compliance with ethical guidelines when studying novel pyrimidine derivatives?
- Methodological Answer :
- Institutional Approvals : Obtain IACUC or IRB approvals for in vivo studies.
- Data Transparency : Publish negative results and raw data in repositories (e.g., Zenodo).
- Safety Protocols : Follow NIH/OSHA guidelines for handling hazardous intermediates (e.g., chlorinated pyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
